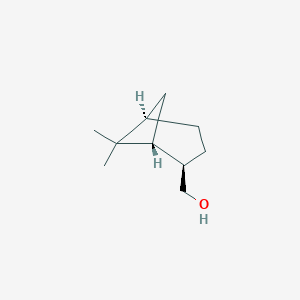

(+)-trans-Myrtanol

Description

Classification as a Monoterpenoid Alcohol

(+)-trans-Myrtanol belongs to the large and diverse class of organic compounds known as terpenes, specifically classified as a monoterpenoid alcohol. biosynth.comcymitquimica.com Terpenes are hydrocarbons derived from the combination of isoprene (B109036) units, with the formula (C5H8)n. wikipedia.org Monoterpenoids, with the molecular formula C10H18O, are composed of two isoprene units. biosynth.comuga.edu The presence of a hydroxyl (-OH) group in its structure categorizes this compound as an alcohol, imparting specific chemical properties and influencing its biological activity. cymitquimica.com This classification places it within a group of compounds that are major constituents of essential oils from many plants, such as those in the coniferous and Lauraceae families. biosynth.comcymitquimica.com

Stereochemical Significance and Chiral Properties

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. dr-peter-norris.com Myrtanol (B1616370) is a chiral compound, meaning it is non-superimposable on its mirror image. biosynth.comcymitquimica.comdr-peter-norris.com This chirality arises from the presence of chiral centers, which are carbon atoms bonded to four different groups. dr-peter-norris.comgeeksforgeeks.org

The designation "(+)-trans" provides specific information about its stereochemical configuration. The "trans" descriptor refers to the relative orientation of substituents on the bicyclic ring structure. In the case of myrtanol, it indicates that the hydroxymethyl group and the gem-dimethyl bridge are on opposite sides of the bicyclo[3.1.1]heptane ring system. thegoodscentscompany.com The "(+)" prefix, or dextrorotatory, indicates that it rotates plane-polarized light to the right. Its mirror image, or enantiomer, is (-)-trans-Myrtanol (B191922), which rotates plane-polarized light to the left. dr-peter-norris.com These enantiomers can exhibit different biological activities, highlighting the importance of stereochemistry in pharmacology. biosynth.comdr-peter-norris.com

Overview of Research Significance in Natural Product Chemistry and Pharmacology

This compound is a valuable compound in the fields of natural product chemistry and pharmacology. In natural product chemistry, it serves as a chiral building block for the synthesis of other complex molecules. Its synthesis, often from naturally abundant precursors like β-pinene, is a subject of research interest. researchgate.net

In pharmacology, research has explored the potential biological activities of myrtanol and its isomers. Studies have indicated that myrtanol analogues, including this compound, exhibit antimicrobial properties. biosynth.comresearchgate.net Specifically, they have shown growth-inhibitory activities against certain harmful intestinal bacteria, sometimes with selectivity that spares beneficial bacteria. researchgate.net Research on related compounds like myrtenol (B1201748) suggests a range of pharmacological effects, including antioxidant and anti-inflammatory properties, which drives further investigation into myrtanol isomers. researchgate.netnih.gov The interaction of these compounds with cellular membranes and proteins is thought to be a key mechanism of their action. biosynth.com

Historical Context of Terpene Investigations

The study of terpenes, including this compound, is rooted in a long history of human fascination with the aromatic and medicinal properties of plants. muzablends.com Ancient civilizations utilized essential oils for various purposes, but the scientific investigation into their chemical constituents began much later. uga.edumuzablends.com

The 19th century marked a turning point with the pioneering work of chemists like Otto Wallach, who is often called the father of terpene chemistry. muzablends.com He systematically studied and classified terpenes, laying the groundwork for understanding their structures. muzablends.com The term "terpene" itself was coined in 1866 by August Kekulé. wikipedia.org In the 20th century, Leopold Ruzicka's formulation of the biogenetic isoprene rule provided a crucial framework for understanding how terpenes are synthesized in nature, a contribution that earned him a Nobel Prize. wikipedia.orgmuzablends.com This historical progression from empirical use to systematic chemical investigation and biosynthetic understanding has paved the way for modern research on specific terpenes like this compound, allowing for detailed exploration of their chemical and pharmacological properties. muzablends.comnaturalproducts.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132203-71-5 | lookchem.com |

| Molecular Formula | C10H18O | lookchem.com |

| Molecular Weight | 154.25 g/mol | lookchem.com |

| Boiling Point | 219.5°C at 760 mmHg | lookchem.com |

| Density | 0.973 g/mL at 20°C | lookchem.com |

| Refractive Index | n20/D 1.488 | lookchem.com |

| Flash Point | 86°C | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWAIHWGMRVEFR-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317239 | |

| Record name | trans-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15358-91-5, 132203-71-5 | |

| Record name | trans-Myrtanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtanol, (R)-trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTANOL, (R)-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of + Trans Myrtanol

Botanical Sources and Distribution in Essential Oils

The distribution of (+)-trans-Myrtanol and its related isomers is specific to certain plant species, where it exists as a component of their volatile essential oils.

The essential oil of Thymus tosevii, a plant species found in Kosovo, has been analyzed for its chemical composition. One study identified cis-myrtanol (B97129) as a dominant component, constituting 11.2% of the oil. Other major constituents in this particular chemotype included carvacrol (12.8%), α-terpinyl acetate (12.3%), and thymol (10.4%) researchgate.net. Specific quantitative analysis for the (+)-trans isomer in Thymus tosevii is not extensively documented in the available research.

The roots of Dog's mercury (Mercurialis perennis L.) have been found to contain a variety of volatile compounds. Notably, chloroform and hexane extracts of the roots have been shown to contain both (-)-cis- and this compound. This perennial herb exhibits a broad spectrum of structurally diverse constituents, including alkaloids, terpenes, and sterols.

Sedum ewersii, a plant used in traditional medicine in Kazakhstan, contains a significant proportion of monoterpenoids in its various parts. Analysis of the volatile compounds from the underground parts of the root revealed the presence of (-)-cis-Myrtanol (B1587932) at a concentration of 3.67%. The root's composition is rich in oxygenated monoterpenoids, which account for 54.41% of the identified compounds.

The essential oils of Juniperus communis (common juniper) are known for their chemical variability, largely influenced by geographical location and the specific variety of the plant. While many studies focus on the major components such as α-pinene and sabinene, a detailed analysis of a North American variety, Juniperus communis var. depressa, detected the presence of trans-Myrtanol acetate at a level of 0.1% currentsci.com. This finding indicates the existence of the myrtanol (B1616370) skeleton within the biochemical profile of this variety, suggesting the potential for the presence of myrtanol isomers as well.

| Botanical Source | Plant Part | Compound Identified | Concentration (%) |

| Thymus tosevii | Aerial Parts | cis-Myrtanol | 11.2 |

| Mercurialis perennis | Roots | This compound | Present |

| Sedum ewersii | Underground Root | (-)-cis-Myrtanol | 3.67 |

| Juniperus communis var. depressa | Leaves and Limbs | trans-Myrtanol acetate | 0.1 |

Proposed Biosynthetic Pathways of Myrtanol

The biosynthesis of myrtanol, like other monoterpenes, is believed to follow a pathway that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The formation of this compound originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for the production of isoprenoids. The pathway commences with the condensation of acetyl-CoA molecules. A key rate-limiting step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by HMG-CoA reductase.

Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon building blocks, IPP and DMAPP. The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes.

The cyclization of the linear GPP is a critical step in the formation of the bicyclic pinane (B1207555) skeleton, which is the structural foundation of myrtanol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs). Specifically, pinene synthases convert GPP into α-pinene and β-pinene. While a specific "myrtanol synthase" has not been definitively characterized, it is proposed that subsequent enzymatic modifications of these pinenes, such as hydroxylation, lead to the formation of myrtenol (B1201748). In plants, it has been noted that α-pinene can be metabolized to myrtenol, which is then transformed into myrtenal (B1677600) nih.gov. The final step to produce myrtanol would likely involve a reductase enzyme acting on myrtenol or a related intermediate. The precise enzymes and stereochemical control that result in the specific this compound isomer are areas of ongoing research.

| Precursor/Enzyme | Role in Biosynthesis |

| Acetyl-CoA | Starting molecule for the mevalonate pathway. |

| HMG-CoA Reductase | Catalyzes the rate-limiting step in the mevalonate pathway. |

| Isopentenyl Pyrophosphate (IPP) | C5 building block for isoprenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block and initiator for terpene synthesis. |

| Geranyl Pyrophosphate (GPP) | C10 precursor for all monoterpenes. |

| Pinene Synthase | Cyclizes GPP to form the pinane skeleton (α-pinene, β-pinene). |

| Proposed Hydroxylases/Reductases | Believed to catalyze the final steps to form myrtanol from pinene precursors. |

Deoxyxylulose Phosphate (B84403) Pathway Contributions

In plants and many microorganisms, the biosynthesis of terpenoid precursors occurs via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway nih.govasm.orgescholarship.org. This pathway is fundamental to the formation of this compound as it supplies the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govnih.gov.

The DXP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate, a reaction catalyzed by the enzyme DXP synthase escholarship.orgnih.gov. This initial step forms 1-deoxy-D-xylulose 5-phosphate (DXP) nih.gov. Through a series of subsequent enzymatic reactions involving skeletal rearrangement and reduction, DXP is converted into 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.gov. Further enzymatic steps convert MEP into IPP and DMAPP nih.gov.

These two C5 units, IPP and DMAPP, are the universal precursors for all terpenes nih.gov. For the synthesis of monoterpenes like this compound, one molecule of DMAPP is condensed with one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate (GPP) synthase to form geranyl pyrophosphate (GPP), a C10 intermediate nih.govmdpi.com. GPP is the direct precursor for the vast array of monoterpenes found in nature nih.govmdpi.com.

Enzymatic Transformations of Related Terpenes

The final steps in the biosynthesis of this compound involve the enzymatic modification of a parent monoterpene, typically α-pinene. The cyclization of GPP leads to the formation of the pinene backbone. Subsequent hydroxylation of α-pinene, catalyzed by specific enzymes, yields myrtanol.

Cytochrome P450 monooxygenases (CYPs) are key enzymes in the functionalization of terpenes researchgate.net. These enzymes can hydroxylate α-pinene at various positions, leading to a range of oxygenated products, including myrtenol, trans-verbenol, and cis-verbenol researchgate.net. The transformation of α-pinene to trans-verbenol has been demonstrated in suspension cell cultures of Picea abies nih.gov. Similarly, various fungi and bacteria are capable of metabolizing α-pinene into products such as d-verbenone and d-cis-verbenol nih.gov. The formation of trans-myrtanol from α-pinene involves the hydroxylation of the methyl group at the C-10 position of the pinane skeleton.

The stereochemistry of the starting material is crucial. The hydroxylation of (+)-α-pinene is the precursor to (+)-myrtenol researchgate.net. The absolute configuration of the products in these biotransformations often corresponds to that of the starting α-pinene enantiomer nih.gov. Therefore, the biosynthesis of this compound is dependent on the availability of (+)-α-pinene and the appropriate enzymatic machinery to perform a stereospecific hydroxylation.

Table 2: Enzymatic Transformation of α-Pinene

| Substrate | Enzyme Type | Primary Products |

|---|---|---|

| α-Pinene | Cytochrome P450 Monooxygenase | Verbenols, Myrtenol, Pinocarveol |

| (+)-α-Pinene | Hydroxylase | (+)-Myrtenol, (+)-trans-Verbenol |

Enantiomeric and Diastereomeric Profiles in Natural Isolates

The chirality of monoterpenes is a significant aspect of natural product chemistry, as different enantiomers can possess distinct biological and sensory properties scispec.co.thnih.gov. Myrtanol has two chiral centers, leading to the possibility of four stereoisomers: this compound, (-)-trans-Myrtanol (B191922), (+)-cis-Myrtanol, and (-)-cis-Myrtanol.

The enantiomeric and diastereomeric composition of myrtanol in natural sources is directly linked to the enantiomeric purity of its precursor, α-pinene, and the stereoselectivity of the hydroxylating enzymes. For example, in citrus essential oils, the enantiomeric distribution of chiral components like α-pinene is often specific to the species scielo.br. Bergamot oil is characterized by a prevalence of the levorotatory (-)-enantiomers of α-pinene and β-pinene, whereas mandarin oil typically contains an excess of the dextrorotatory (+)-isomers of β-pinene and sabinene scielo.br.

The enantiomeric distribution of α-pinene dictates the stereochemistry of its hydroxylated products researchgate.netnih.gov. When (+)-α-pinene is the substrate, the resulting products are typically the corresponding (+) enantiomers, such as (+)-trans-verbenol and (+)-myrtenol researchgate.net. Consequently, the presence of this compound in a natural isolate suggests a biosynthetic pathway that begins with or includes (+)-α-pinene. The analysis of the enantiomeric ratios of chiral compounds in essential oils is a critical tool for verifying authenticity and understanding the biosynthetic pathways at play within an organism scispec.co.thmdpi.com.

Synthetic Methodologies for + Trans Myrtanol and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of (+)-trans-Myrtanol predominantly relies on two key transformations of pinene derivatives: hydroboration-oxidation reactions and epoxide ring-opening reactions. These methods leverage the inherent reactivity of the pinene bicyclic system to introduce the desired hydroxyl functionality with specific stereochemistry.

Hydroboration-Oxidation Reactions of Pinene Derivatives

Hydroboration-oxidation is a powerful two-step reaction sequence in organic chemistry that achieves an anti-Markovnikov addition of water across a double bond. libretexts.org This method is particularly effective for the synthesis of myrtanol (B1616370) from pinenes, where the steric environment of the alkene dictates the regioselectivity and stereoselectivity of the reaction.

Both α-pinene and β-pinene serve as viable starting materials for the synthesis of myrtanol isomers. The hydroboration of (-)-β-pinene, followed by oxidation, initially yields (-)-cis-myrtanol (B1587932). acs.org However, thermal isomerization of the intermediate organoborane at elevated temperatures (around 150°C) leads to the formation of the more stable trans-isomer, which upon oxidation gives (-)-trans-myrtanol (B191922). acs.org This isomerization is a critical step in controlling the stereochemical outcome.

The hydroboration of (+)-α-pinene proceeds to form a dialkylborane intermediate. acs.org The steric hindrance imposed by the gem-dimethyl group directs the boron-hydrogen bond to add to the double bond from the side opposite to this bulky group. libretexts.orgacs.org Subsequent oxidation of this intermediate yields isopinocampheol. acs.orgresearchgate.net To obtain trans-myrtanol from α-pinene, isomerization of the initially formed organoborane is necessary. researchgate.net

The hydroboration of β-pinene with borane-dimethyl sulfide (B99878) complex followed by oxidation with hydrogen peroxide is a common method for producing myrtanol. techscience.com A study reported a 96% yield of myrtanol from β-pinene using this approach under strictly anhydrous conditions. techscience.com Another method involving sodium borohydride (B1222165) and boron trifluoride etherate in tetrahydrofuran (B95107) also yields myrtanol from (-)-β-pinene. researchgate.net

The choice of reagents and reaction conditions plays a crucial role in optimizing the yield and stereoselectivity of myrtanol synthesis. The hydroboration of β-pinene can be achieved with high efficiency, with some protocols reporting yields greater than 90%. google.com

For instance, the hydroboration of β-pinene using NaBH₄ or LiBH₄ in the presence of H₂SO₄ primarily yields cis-myrtanol (B97129). researchgate.netresearchgate.net This suggests that under these conditions, the isomerization of the organoborane to the more stable trans-configuration does not readily occur. Conversely, using LiBH₄ and BF₃·Et₂O for the hydroboration of α-pinene, followed by a 2-hour isomerization period, can produce trans-myrtanol in 68–75% yield. researchgate.net

The development of flow chemistry processes offers a scalable and efficient alternative for hydroboration-oxidation reactions. A continuous flow protocol using 9-borabicyclo[3.3.1]nonane (9-BBN) has been developed for the selective hydroboration-oxidation of terminal alkenes, which could be applicable to substrates like β-pinene. d-nb.info

Table 1: Selected Hydroboration-Oxidation Reactions for Myrtanol Synthesis

| Starting Material | Hydroborating Agent | Oxidation | Key Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (-)-β-Pinene | BH₃ | H₂O₂, NaOH | Thermal isomerization of organoborane at 150°C | (-)-trans-Myrtanol | - | acs.org |

| β-Pinene | Borane-dimethyl sulfide | H₂O₂, NaOH | Anhydrous conditions | Myrtanol | 96% | techscience.com |

| (-)-β-Pinene | NaBH₄, BF₃·Et₂O | H₂O₂, NaOH | 0-5°C, 6h | Myrtanol | - | researchgate.net |

| β-Pinene | - | - | - | Myrtanol | >90% | google.com |

| α-Pinene | LiBH₄, BF₃·Et₂O | H₂O₂ | Isomerization for 2h | trans-Myrtanol | 68-75% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Epoxide Ring-Opening Reactions for Myrtanol Formation

The ring-opening of β-pinene epoxide presents an alternative route to myrtanol and other valuable derivatives. The strained four-membered ring of the pinane (B1207555) skeleton, combined with the three-membered epoxide ring, makes β-pinene epoxide a highly reactive intermediate. researchgate.net The outcome of the ring-opening reaction is highly dependent on the catalyst and reaction conditions employed.

The rearrangement of β-pinene epoxide can lead to a variety of products, including myrtanol, myrtanal, and perillyl alcohol. researchgate.netgoogle.com The formation of myrtanol from β-pinene epoxide has been achieved through various catalytic methods. One approach involves the use of lithium diethylamide. google.com Another method utilizes a heterogeneous Al₂O₃ catalyst in hexane. google.com

The choice of catalyst is critical in directing the regioselective and stereoselective ring-opening of β-pinene epoxide. Lewis acids, such as SnCl₂, tend to favor the formation of myrtanal. researchgate.net In contrast, Brønsted acids can promote the formation of perillyl alcohol, often with myrtenol (B1201748) as a side product. researchgate.net

Heterogeneous catalysts have been explored to improve selectivity and catalyst reusability. For instance, a method using a granular heterogeneous Al₂O₃ catalyst in a supercritical two-component solvent of CO₂ and isopropyl alcohol has been developed for the conversion of β-pinene epoxide to myrtanol. google.com This process, conducted in a flow-type tubular reactor at high temperature and pressure, can produce myrtanol with a yield of 63%. google.com Binary oxide catalysts, such as Al₂O₃-rare earth oxides, have also been investigated for the transformation of β-pinene oxide, yielding trans-myrtanal and myrtanol. oup.com

Zeolite catalysts, like Sn-β zeolite, have shown high selectivity for the formation of myrtanal from β-pinene epoxide. google.comresearchgate.net The solvent also plays a significant role; for example, using Sn-MCM-41 in DMSO can lead to a high yield of perillyl alcohol. researchgate.net

Table 2: Catalytic Conversion of β-Pinene Epoxide to Myrtanol and Analogs

| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Yield(s) | Reference |

|---|---|---|---|---|---|

| Heterogeneous Al₂O₃ | CO₂, Isopropyl alcohol (supercritical) | 170-190 | Myrtanol | 63% | google.com |

| Al₂O₃-Eu₂O₃ | - | 110 | trans-Myrtanal, Myrtanol | - | oup.com |

| SnCl₂ | 1,4-Dioxane | - | Myrtanal | High selectivity | researchgate.net |

| Sn-β Zeolite | Acetonitrile | 40 | Myrtanal | High selectivity | researchgate.net |

| Sn-MCM-41 | DMSO | 70 | Perillyl alcohol | 66% selectivity | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Selective Oxidation and Reduction in Myrtanol Synthesis

Controlled oxidation and reduction reactions are fundamental for the interconversion of myrtanol and its corresponding carbonyl compounds, myrtanal (an aldehyde) and myrtenone (a ketone). These transformations are crucial steps in both the synthesis and derivatization of the myrtane scaffold.

The selective oxidation of the primary alcohol group in myrtanol to an aldehyde (myrtanal) requires mild conditions to prevent overoxidation to a carboxylic acid. masterorganicchemistry.com Several methods have been developed to achieve this transformation efficiently.

One reported method involves the use of activated dimethyl sulfoxide (B87167) (DMSO). google.com A specific protocol utilizes a mixture of N,N'-dicyclohexylcarbodiimide, an acid, and myrtanol in DMSO to yield myrtanal. google.com Another effective reagent for this conversion is the Dess-Martin periodinane (DMP), which can oxidize cis- or trans-myrtanol to the corresponding cis- or trans-myrtanal in dichloromethane (B109758) (CH₂Cl₂). biorxiv.orgbiorxiv.orgqut.edu.au This reaction is typically monitored by thin-layer chromatography and quenched with sodium thiosulfate (B1220275). biorxiv.orgbiorxiv.org

Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or chromium trioxide (CrO₃), can also be employed. smolecule.comlumenlearning.com For instance, the oxidation of trans-myrtanol with chromium trioxide in acetic acid has been used to prepare trans-myrtanic acid, demonstrating a more forceful oxidation pathway. researchgate.net The choice of oxidant is critical in determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. lumenlearning.comorganic-chemistry.org

Table 1: Selective Oxidation Methods for Myrtanol

| Starting Material | Reagent(s) | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Myrtanol | Activated Dimethyl Sulfoxide (DMSO), N,N'-dicyclohexylcarbodiimide | Myrtanal | >80% | google.com |

| trans-Myrtanol | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | trans-Myrtanal | Not specified | biorxiv.orgbiorxiv.org |

| cis-Myrtanol | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | cis-Myrtanal | Not specified | biorxiv.orgbiorxiv.org |

| trans-Myrtanol | Chromium Trioxide (CrO₃) in Acetic Acid | trans-Myrtanic Acid | 72-74% | researchgate.net |

The synthesis of myrtanol often involves the reduction of related carbonyl compounds or unsaturated alcohols. For example, myrtanol can be produced from myrtenol, its unsaturated counterpart, through the reduction of the carbon-carbon double bond. diva-portal.org This transformation has been observed as a side reaction in amination processes and can be achieved using various reducing agents. tandfonline.comresearchgate.netresearchgate.net

A significant pathway involves the reduction of myrtanal to myrtanol. A patented method describes the use of the Meerwein-Pondorf-Verley reaction, where myrtanal is reduced using isopropyl alcohol as the hydrogen source and aluminum oxide (Al₂O₃) as a catalyst. google.com Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective for converting myrtenal (B1677600) or myrtenone to their corresponding alcohols, which can then be further processed to myrtanol. smolecule.com

Table 2: Reduction Pathways to Myrtanol

| Precursor | Reagent(s)/Method | Product | Reference |

|---|---|---|---|

| Myrtanal | Meerwein-Pondorf-Verley Reaction (Isopropyl alcohol, Al₂O₃) | Myrtanol | google.com |

| Myrtenal | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Myrtenol (intermediate to Myrtanol) | smolecule.com |

| Myrtenol | Catalytic Hydrogenation (e.g., over Au, Pd catalysts) | Myrtanol | tandfonline.comresearchgate.net |

Strategies for Enantioselective Synthesis

Producing this compound in an optically pure form is paramount for its use in applications where chirality is critical. Enantioselective synthesis strategies aim to control the formation of stereocenters to yield the desired enantiomer preferentially.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org While myrtanol and its derivatives are themselves often used as chiral auxiliaries, strategies have also been developed to synthesize them using stereocontrolling elements. semanticscholar.orgmdpi.comresearchgate.net

Research has demonstrated the stereocontrolled synthesis of myrtanol derivatives, indicating that the stereochemistry of the bicyclic pinane skeleton can be precisely managed. acs.orgexaly.com For instance, the allylation of acylsilanes has been applied to the stereocontrolled synthesis of (1S,2S,5S)-(10S)- and -(10R)-allyl myrtanol. researchgate.netunibo.itresearchgate.net Such methods rely on the steric and electronic properties of chiral reagents and catalysts to influence the approach of reactants, thereby favoring the formation of one diastereomer over another. Chiral ionic liquids based on both cis- and trans-myrtanol have been synthesized for use in enantioselective extraction, further highlighting the value of this chiral scaffold. nih.gov

The most common and efficient method for preparing optically pure this compound is through the hydroboration-oxidation of the corresponding enantiomer of β-pinene. google.com To synthesize this compound, one would start with (+)-β-pinene. The hydroboration step, often using borane (B79455) (BH₃) or its complexes, proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, yielding the target alcohol with high enantiomeric purity that reflects the purity of the starting olefin. google.com

A patent for synthesizing myrtanal discloses a high-yield synthesis of myrtanol from β-pinene via a hydroboration-oxidation reaction with a reported yield greater than 90%. google.com This underscores the efficiency of this pathway for accessing enantiomerically enriched myrtanol. General principles of chiral resolution, such as the formation of diastereomeric adducts with a chiral host and subsequent separation, represent another potential, though less direct, strategy for obtaining optically pure enantiomers. google.com

Biocatalytic and Biotransformation Routes

Biocatalysis offers an alternative, environmentally benign approach to synthesizing chiral compounds like this compound. These methods utilize whole cells (microorganisms) or isolated enzymes to perform stereoselective transformations.

Several studies have explored the biotransformation of readily available monoterpenes into myrtanol. For example, suspension cultures of Norway spruce (Picea abies) have been shown to transform α-pinene and β-pinene, producing myrtenol which can be further reduced to myrtanol. diva-portal.org The plant pathogenic fungus Glomerella cingulata is capable of biotransforming both (-)-cis-myrtanol and this compound, indicating its enzymatic machinery interacts with the myrtane skeleton. fao.org Research on anaerobic ecosystems has also identified this compound as a metabolite in the biotransformation of other monoterpenoids. oup.com These biocatalytic routes are of growing interest as they often proceed with high selectivity under mild conditions.

Table 3: Biocatalytic and Biotransformation Routes to Myrtanol

| Organism/System | Substrate | Product(s) Include | Reference |

|---|---|---|---|

| Picea abies (Norway spruce) suspension culture | α-Pinene, β-Pinene | Myrtenol, Myrtanol | diva-portal.org |

| Glomerella cingulata (fungus) | (-)-cis-Myrtanol | Metabolites of Myrtanol | fao.org |

| Anaerobic microbial consortia | Various monoterpenoids | This compound | oup.com |

Fungal Biotransformations of this compound (e.g., Glomerella cingulata)

Fungi, particularly plant pathogenic species, are well-documented for their extensive enzymatic systems capable of metabolizing a wide array of secondary plant metabolites, including terpenoids. jmaps.innih.gov The fungus Glomerella cingulata has been specifically investigated for its ability to transform myrtanol isomers. jmaps.intargetmol.com

When this compound was used as a substrate for biotransformation by Glomerella cingulata, the fungus was found to catalyze hydroxylation reactions at various positions on the pinane skeleton. jmaps.infao.org The primary metabolic pathway involved the introduction of hydroxyl groups, leading to the formation of more polar derivatives. Research has identified the principal products of this biotransformation. jmaps.intargetmol.comfao.org

Detailed findings from the incubation of this compound with G. cingulata reveal a specific pattern of oxidation. The fungus primarily hydroxylates the C-6 position of the pinane ring, demonstrating regioselectivity in its enzymatic action.

Table 1: Fungal Biotransformation of Myrtanol Isomers by Glomerella cingulata

| Substrate | Biocatalyst | Major Products | Reference |

|---|---|---|---|

| This compound | Glomerella cingulata | 6β-Hydroxy-trans-myrtanol | jmaps.in, fao.org |

Plant Cell Culture Biotransformations of Terpenoids (e.g., Picea abies suspension culture)

Plant cell cultures represent a valuable tool for producing "natural" compounds, as their enzymatic machinery is inherently adapted to the biosynthesis and transformation of native secondary metabolites. mdpi.comresearchgate.net Suspension cultures of Norway spruce (Picea abies), a natural source of pinane-type monoterpenes, have been successfully used to biotransform various terpenoid substrates. diva-portal.orgtandfonline.comresearchgate.net

These cultures can effectively carry out allylic oxidations on monoterpene hydrocarbons like α-pinene and β-pinene, which are precursors to myrtanol. diva-portal.org The transformation of β-pinene by a P. abies suspension cell culture yields myrtenol as a minor product, alongside trans-pinocarveol as the major product. nih.gov

Crucially, the P. abies culture has demonstrated the ability to directly convert myrtenol into myrtanol. When (1R)-myrtenol was supplied as the substrate, the culture transformed it into both (1R)-myrtenal and (1R)-myrtanol, showcasing the culture's capacity for both oxidation and reduction reactions. nih.gov This confirms a direct biocatalytic route to a myrtanol isomer using plant cell systems.

Table 2: Biotransformation of Terpenoids by Picea abies Suspension Culture

| Substrate | Biocatalyst | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| β-Pinene | Picea abies | trans-Pinocarveol | Myrtenol, α-Terpineol, Pinocarvone, Myrtenal | nih.gov |

| α-Pinene | Picea abies | trans-Verbenol | cis-Verbenol, Verbenone (B1202108), Myrtenol | diva-portal.org, researchgate.net |

| (1R)-Myrtenol | Picea abies | (1R)-Myrtenal, (1R)-Myrtanol | - | nih.gov |

| (1S)-trans-Pinocarveol | Picea abies | (1S)-Pinocarvone | - | nih.gov |

Microbial Transformation of Related Monoterpenes

A wide range of microorganisms, including bacteria and other fungi, can transform monoterpenes like α-pinene and β-pinene, which are the primary precursors for myrtenol and subsequently myrtanol. nih.govfrontiersin.org These transformations are key to producing a variety of valuable oxygenated monoterpenoids. The products of these reactions depend heavily on the specific microbial strain and its enzymatic makeup. mdpi.com

For example, certain bacteria degrade α- and β-pinene via limonene (B3431351) and pinocarveol. Bacillus pallidus has been shown to convert α-pinene into both limonene and pinocarveol, while it transforms β-pinene into only pinocarveol. frontiersin.org Other microbes, like the fungus Aspergillus niger, oxidize β-pinene to myrtenol and pinocarveol. scispace.com The bacterium Serratia marcescens can utilize α-pinene as its sole carbon source, metabolizing it to trans-verbenol. frontiersin.org

These microbial processes highlight diverse pathways for the initial functionalization of the pinene skeleton, which is the first step toward the synthesis of compounds like this compound.

Table 3: Microbial Transformation of Pinene Isomers

| Substrate | Microorganism | Major Transformation Products | Reference |

|---|---|---|---|

| α-Pinene | Serratia marcescens | trans-Verbenol, α-Terpineol | frontiersin.org |

| α-Pinene | Aspergillus niger | Verbenone, Verbenol, α-Terpineol | nih.gov |

| α-Pinene | Hormonema sp. | trans-Verbenol, Verbenone | mdpi.com |

| β-Pinene | Aspergillus niger | Myrtenol, Pinocarveol, Pinocarvone | scispace.com |

| β-Pinene | Ganoderma applanatum | trans-Pinocarveol | scispace.com |

Chemical Reactivity and Derivatization of + Trans Myrtanol

Oxidation Reactions and Derivative Formation

The primary alcohol functionality of (+)-trans-Myrtanol is readily susceptible to oxidation, yielding aldehydes or carboxylic acids depending on the chosen reagent and reaction conditions. These oxidation products serve as key intermediates in organic synthesis.

The selective oxidation of this compound to its corresponding aldehyde, (+)-trans-Myrtanal, can be achieved with high efficiency using mild oxidation agents. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent particularly well-suited for this transformation. wikipedia.orgorganic-chemistry.org It offers the advantages of operating under neutral pH, at room temperature, and with short reaction times, which minimizes side reactions and preserves acid- or base-labile functional groups. wikipedia.orgtcichemicals.com

A typical procedure involves dissolving this compound in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) and adding a slight excess of DMP. biorxiv.org The reaction is generally monitored by thin-layer chromatography (TLC) and is often complete within a few hours. organic-chemistry.orgbiorxiv.org The workup involves quenching the excess DMP with a sodium thiosulfate (B1220275) solution. biorxiv.org Research has demonstrated that this method can produce trans-Myrtanal in high yields. biorxiv.org For instance, the oxidation of trans-myrtanol (1.15 mmol) with Dess-Martin periodinane (1.2 eq.) in dry CH₂Cl₂ on ice for two hours yielded trans-myrtanal at 88.0%. biorxiv.org

Another method for the selective oxidation of myrtanol (B1616370) to myrtanal involves the use of active dimethyl sulfoxide (B87167) (DMSO), which can yield the product in over 80% at room temperature. google.com

| Oxidizing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Ice bath, 2 hours | 88.0% | biorxiv.org |

| Active Dimethyl Sulfoxide (DMSO) | Not specified | Room Temperature | >80% | google.com |

Beyond the aldehyde, further oxidation of this compound or Myrtanal can lead to the formation of the corresponding carboxylic acid, myrtanic acid. Stronger oxidizing agents are typically required for this transformation. For example, oxidation of trans-myrtanol with a chromium trioxide-acetic acid (CrO₃–AcOH) mixture has been studied. researchgate.net While this reagent can lead to the formation of myrtanic acid, careful control of the reaction conditions, such as the order of reagent addition, is crucial to optimize the yield and minimize the formation of byproducts like nopinone (B1589484). researchgate.net One study reported that the oxidation of cis-myrtanol (B97129) to cis-myrtanic acid using CrO₃ in acetic acid yielded up to 70% of the acid, with nopinone as a significant byproduct. researchgate.net Similar reactivity would be expected for the trans-isomer.

Functional Group Transformations

The hydroxyl group of this compound is a key site for functional group interconversions, primarily through its conversion into a better leaving group, which then allows for nucleophilic substitution.

The direct displacement of the hydroxyl group is difficult as it is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. Once converted to a derivative with a good leaving group, such as a tosylate, the myrtanyl moiety can undergo Sₙ2 reactions with various nucleophiles. wikipedia.org This two-step sequence allows for the introduction of a wide range of functionalities.

An example is the synthesis of myrtanylthiotriazoles. researchgate.net In this process, trans-myrtanol is first converted to its p-toluenesulfonate (tosylate) derivative. This tosylate then readily reacts with a heterocyclic thiol, where the sulfur atom acts as the nucleophile, displacing the tosylate group to form a new carbon-sulfur bond. This reaction sequence has been used to produce thio-derivatives of triazole-substituted myrtanols in high yields (78–95%). researchgate.net

To facilitate nucleophilic substitution, the hydroxyl group of this compound is often converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate), mesylate (methanesulfonate), or brosylate (p-bromobenzenesulfonate). The tosyl group is a common choice due to the commercial availability and stability of tosyl chloride (TsCl). wikipedia.org

The preparation of trans-myrtanyl tosylate is typically achieved by reacting this compound with tosyl chloride in the presence of a base, such as pyridine. wikipedia.orgresearchgate.net The base neutralizes the HCl byproduct and catalyzes the reaction. The resulting tosylate is a stable, often crystalline solid that is highly reactive towards nucleophiles. The formation of trans-myrtanyl tosylate has been reported as a key step in the synthesis of novel bioactive compounds. researchgate.netlookchem.com

| Derivative Name | Abbreviation | Reagent | Purpose |

|---|---|---|---|

| p-Toluenesulfonate | Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl) | Excellent leaving group for Sₙ2 reactions |

| Methanesulfonate | Mesylate (OMs) | Methanesulfonyl chloride (MsCl) | Good leaving group for substitution/elimination |

| p-Bromobenzenesulfonate | Brosylate (OBs) | p-Bromobenzenesulfonyl chloride (BsCl) | Excellent leaving group, often used for kinetics studies |

Synthesis of Novel Myrtanol-Based Compounds

The chiral nature and reactive functionality of this compound make it an attractive building block for the synthesis of novel and complex molecules with potential applications in materials science and medicinal chemistry.

Researchers have utilized this compound to create a variety of new compounds:

Chiral Ionic Liquids (CILs): A pair of novel CILs based on cis- and trans-myrtanol were designed and synthesized for the enantioselective extraction of DL-3-phenyllactic acid. nih.gov The synthesis involved oxidative hydroboration of (1S)-(-)-β-pinene followed by further functional group modifications. nih.gov

Metal Complexes: Myrtanol has been incorporated into dithiophosphonate ligands. colab.wsd-nb.info These ligands were then used to synthesize novel copper(I) and silver(I) complexes with triphenylphosphine. d-nb.info The synthesis involved reacting a ferrocenyl Lawesson's reagent with myrtanol, followed by treatment with a metal salt. d-nb.info

Bioactive Heterocycles: As previously mentioned, this compound serves as a precursor for myrtanylthiotriazoles, which have demonstrated antioxidant and membrane-protective properties. researchgate.net Additionally, chiral 3-amino-2H-azirines and their corresponding palladium(II) complexes have been synthesized from (−)-trans-myrtanol, showcasing its utility in creating structurally complex and potentially catalytic compounds. iucr.orgnih.gov

These examples highlight the role of this compound as a versatile chiral synthon, enabling the development of a diverse array of complex molecules through strategic chemical transformations.

Myrtanylthiotriazole Synthesis and Characterization

Thio-derivatives of triazole-substituted myrtanols have been synthesized with reported yields between 78–95%. researchgate.net The synthesis involves the initial conversion of cis- and trans-myrtanols to their corresponding p-toluenesulfonates. researchgate.net These tosylates are then reacted with heterocyclic thiols to produce myrtanylthiotriazoles. researchgate.net

The formation of these thio-derivatives is confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The IR spectra show characteristic absorption bands for C=S vibrations at approximately 1090 cm⁻¹, while the ¹H and ¹³C NMR spectra display resonances corresponding to both the terpene and triazole fragments. researchgate.net Specifically, the appearance of signals at 39–41 ppm in the ¹³C NMR spectra is indicative of the C–S bond formation. researchgate.net

It has been noted that 3-mercapto-1,2,4-triazole exists in two tautomeric forms: a thiol and a thione form, with the thione form being predominant. researchgate.net

The synthesized myrtanylthiotriazoles have been studied for their potential antioxidant and membrane-protective properties. researchgate.net

Preparation of Myrtanyl Sulfonic Acids

trans-Myrtanol can be utilized as a starting material for the synthesis of chiral sulfonic acids, which are valuable as chiral auxiliaries in asymmetric synthesis. tandfonline.comcapes.gov.br The synthesis of trans-myrtanyl sulfonic acid is achieved without contamination from inorganic salts. tandfonline.comcapes.gov.br

The process begins with the conversion of (-)-trans-myrtanol (B191922) to its corresponding bromide derivative. This is followed by a reaction with sodium sulfite. The resulting mixture of potassium trans-myrtanyl sulfonate and potassium chloride is then subjected to an ion-exchange resin treatment to yield the final sulfonic acid. tandfonline.com

The structure of the synthesized trans-myrtanyl sulfonic acid has been confirmed by ¹H NMR spectroscopy. tandfonline.com

Catalytic Reactions Involving Myrtanol and its Precursors

Hydroaminomethylation of Pinene Derivatives

The hydroaminomethylation of pinene derivatives, such as β-pinene, represents a one-pot tandem reaction that combines hydroformylation and reductive amination to produce amino derivatives. tandfonline.com This reaction has been investigated using various amines, including di-n-butylamine, morpholine, and 4-methylpiperidine, in the presence of a rhodium-based catalyst. tandfonline.comresearchgate.net

The process typically involves reacting the pinene derivative with an amine in a solvent like toluene (B28343) at elevated temperature and pressure (e.g., 100°C and 60 bar of an equimolar CO/H₂ mixture). tandfonline.com Catalyst systems often consist of a rhodium precursor, such as [Rh(cod)(μ-OMe)]₂, along with phosphine (B1218219) ligands like triphenylphosphine. tandfonline.com Yields of the corresponding amines have been reported in the range of 75–94%. tandfonline.com

This method provides a route to novel amines with potential applications in various fields. researchgate.net Greener solvents such as p-cymene, anisole, and ethanol (B145695) have also been explored as alternatives to toluene. researchgate.net

Rearrangement Reactions on Heterogeneous Catalysts

The rearrangement of pinene derivatives, which are precursors to myrtanol, can be effectively carried out using heterogeneous catalysts. The isomerization of α-pinene and β-pinene can lead to the formation of various monoterpenes, including camphene, limonene (B3431351), and terpinolene. tandfonline.com

For instance, the isomerization of α-pinene oxide, a derivative of α-pinene, has been studied over various solid acid catalysts. doria.firoyalsocietypublishing.org The product distribution is highly dependent on the nature of the catalyst's active sites (Lewis vs. Brønsted) and the reaction conditions. doria.firesearchgate.net Lewis acidic sites tend to favor the formation of myrtanal from β-pinene oxide, while Brønsted acidity can lead to other products. researchgate.net

Similarly, the rearrangement of β-pinene oxide has been investigated using heterogeneous catalysts to produce valuable compounds like myrtanal and myrtenol (B1201748), which are direct precursors to myrtanol. researchgate.netresearchgate.net The choice of solvent also plays a significant role in the selectivity of these reactions. researchgate.netresearchgate.net

The use of heterogeneous catalysts offers advantages such as easier separation and potential for catalyst recycling, contributing to more sustainable chemical processes. tandfonline.com

Biological Activities and Mechanistic Studies of + Trans Myrtanol

Antimicrobial Research

Studies have demonstrated that (+)-trans-Myrtanol exhibits significant antimicrobial properties, particularly against pathogenic microorganisms.

Efficacy Against Harmful Intestinal Bacteria

Research has shown that this compound possesses potent antimicrobial activities against harmful intestinal bacteria. researchgate.netmedchemexpress.commedchemexpress.comtargetmol.comchemicalbook.com Notably, some myrtanol (B1616370) analogues have been observed to selectively inhibit the growth of these harmful bacteria without adversely affecting beneficial intestinal bacteria. researchgate.net This selective activity suggests a potential for targeted applications in modulating the gut microbiota.

Activity Against Specific Bacterial and Fungal Strains

The antimicrobial spectrum of myrtanol derivatives extends to various bacterial and fungal strains. Studies have indicated that myrtanol-containing essential oils and the compound itself exhibit inhibitory effects. For instance, research on Thymus tosevii oil attributed its growth-inhibitory activities against harmful intestinal bacteria to myrtanol. researchgate.net Furthermore, the antifungal activity of myrtanol has been noted, with studies showing greater efficacy for cis-isomers compared to trans-isomers against certain fungi. researchgate.net

Proposed Mechanisms: Microbial Membrane Disruption and Cellular Lysis

The primary proposed mechanism for the antimicrobial action of monoterpenoids like myrtanol involves the disruption of microbial cell membranes. smolecule.com This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cellular lysis. smolecule.comiupac.org The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. biosynth.com

Interactions with Cellular Membranes and Proteins

The mode of action of this compound involves its interaction with cellular membranes and proteins. biosynth.com As a terpene, it can modulate membrane fluidity and affect the activities of membrane-associated enzymes. biosynth.com This interaction can disrupt essential cellular processes such as signal transduction and energy metabolism. biosynth.commdpi.com

Anti-inflammatory Research and Therapeutic Potential

In addition to its antimicrobial effects, myrtenol (B1201748), a closely related compound, has demonstrated anti-inflammatory properties. biosynth.comnih.govnih.gov Studies on animal models of asthma have shown that myrtenol can reduce inflammatory indices and oxidative stress in the lungs. nih.govnih.gov It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10. nih.govnih.gov These findings suggest that myrtanol and its derivatives may have therapeutic potential in managing inflammatory conditions.

Antioxidant Research and Radical Scavenging Capacity

Research has also highlighted the antioxidant properties of myrtanol and related compounds. biosynth.com Thio-derivatives of myrtanol have been shown to possess membrane-protective and antioxidant properties by inhibiting processes like H2O2-induced hemolysis of erythrocytes and lipid peroxidation. researchgate.net The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative damage. ptfarm.plnih.gov

Interactive Data Table: Antimicrobial Activity of Myrtanol Analogues

| Compound/Extract | Target Organism(s) | Observed Effect | Reference |

| This compound | Harmful intestinal bacteria | Potent antimicrobial activity | researchgate.netmedchemexpress.commedchemexpress.comtargetmol.comchemicalbook.com |

| (-)-cis-Myrtanol (B1587932) | Harmful intestinal bacteria | Potent antimicrobial activity | researchgate.net |

| (-)-trans-Myrtanol (B191922) | Harmful intestinal bacteria | Potent antimicrobial activity | researchgate.net |

| Thymus tosevii Oil | Harmful intestinal bacteria | Potent growth-inhibitory activity | researchgate.net |

| cis-Myrtanol (B97129) | Fungi | Greater efficacy than trans-isomers | researchgate.net |

Interactive Data Table: Anti-inflammatory and Antioxidant Effects of Myrtenol

| Study Type | Model | Key Findings | Reference |

| Anti-inflammatory | Asthmatic rats | Reduced inflammatory indices, normalized interleukins, balanced oxidative stress | nih.govnih.gov |

| Antioxidant | In vitro (erythrocytes, brain lipids) | Inhibited H2O2-induced hemolysis and lipid peroxidation | researchgate.net |

In Vitro Assessment of Antioxidant Activity

This compound has been investigated for its potential as an antioxidant. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Thio-derivatives of myrtanols, including trans-myrtanols, have demonstrated antioxidant properties by inhibiting the H2O2-induced hemolysis of erythrocytes. researchgate.net

Studies have shown that some monoterpenes, a class of compounds to which this compound belongs, possess both anti-inflammatory and antioxidant properties. mdpi.com The antioxidant behavior of a particular terpene can depend on its concentration, acting as an antioxidant at low concentrations and potentially as a pro-oxidant at high concentrations. mdpi.com Research on essential oils containing trans-myrtanol, such as from Eucalyptus torquata, has highlighted their wide variety of bioactivities, including antioxidant effects. notulaebiologicae.ronotulaebiologicae.ro

The antioxidant activity of plant extracts containing trans-myrtanol has been evaluated using various in vitro assays, such as the DPPH radical scavenging assay. journaljpri.comnih.gov For instance, the essential oil of Artemisia absinthium, which contains trans-myrtanol, has been noted for its antioxidant properties, which are attributed to its chemical composition. core.ac.uk Similarly, the antioxidant potential of myrtle essential oil, which can contain trans-myrtanol acetate, has been linked to its ability to inhibit foodborne pathogens and reduce oxidative stress. tandfonline.com

Membrane-Protective Properties and Inhibition of Lipid Peroxidation

The membrane-protective properties of this compound are closely linked to its antioxidant activity. Cell membranes are susceptible to damage from oxidative stress through a process called lipid peroxidation.

Thio-derivatives of trans-myrtanols have been shown to possess membrane-protective capabilities by inhibiting lipid peroxidation processes in brain lipids in vitro. researchgate.net This protective effect is also demonstrated by their ability to inhibit the hemolysis of red blood cells induced by hydrogen peroxide. researchgate.net The inhibition of lipid peroxidation is a key mechanism by which antioxidants protect cells from damage.

Research has demonstrated that sulfides derived from monoterpenes can inhibit both spontaneous and induced lipid peroxidation in substrates containing animal lipids. mdpi.comresearchgate.net This activity is crucial for protecting cell membranes from oxidative damage. mdpi.com Furthermore, studies on myrtenal (B1677600), a related compound, have shown that it can stabilize endogenous antioxidant protection and affect membrane stability, which is relevant to its antitumor properties. mdpi.com

Acaricidal Efficacy Against Mite Species

This compound has demonstrated significant efficacy as an acaricide, a substance that kills mites and ticks. Research has shown its effectiveness against various mite species, including house dust mites.

A study evaluating the acaricidal activities of verbenone (B1202108) structural analogues found that this compound was highly effective against Dermatophagoides farinae and Dermatophagoides pteronyssinus, two common species of house dust mites. nih.gov In this study, this compound exhibited higher toxicity to these mites than the commonly used acaricide benzyl (B1604629) benzoate. nih.gov Specifically, the LD50 values for this compound were 2.27 μg/cm² against D. farinae and 2.18 μg/cm² against D. pteronyssinus. nih.gov

Its efficacy also extends to the storage mite Tyrophagus putrescentiae, with an LD50 value of 12.57 μg/cm². nih.gov These findings suggest that this compound could be a potent natural agent for controlling mite populations. nih.govgoogle.com The essential oil of Eucalyptus torquata, which contains trans-myrtanol, has also been noted for its strong toxicity against insects and mites. notulaebiologicae.ronotulaebiologicae.ro

Acaricidal Activity of this compound and Other Compounds

| Compound | D. farinae LD50 (μg/cm²) | D. pteronyssinus LD50 (μg/cm²) | T. putrescentiae LD50 (μg/cm²) |

|---|---|---|---|

| This compound | 2.27 | 2.18 | 12.57 |

| (-)-trans-Myrtanol | 2.30 | 2.22 | 12.95 |

| (1S)-(-)-Verbenone | 1.38 | 1.25 | 3.75 |

| A. aucheri oil | 8.75 | 8.46 | 11.55 |

Modulation of Cellular Processes and Signal Transduction

This compound can influence various cellular processes and signal transduction pathways. biosynth.com As a terpene, it has the potential to interact with cellular membranes and proteins, thereby affecting biochemical pathways. biosynth.com

Influence on Membrane Fluidity

The fluidity of a cell membrane is crucial for its function, affecting processes like transport and signaling. numberanalytics.com The composition of the membrane, including the type of lipids and the presence of molecules like cholesterol, influences its fluidity. nih.govlabxchange.org

Effects on Enzyme Activities

This compound and related monoterpenoids can influence the activity of various enzymes. biosynth.com The interaction of these compounds with enzymes can either inhibit or enhance their catalytic function. For example, flavonoids, which can be found in plants containing myrtanol, are known to inhibit enzymes like cyclo-oxygenase and lipoxygenase. academicjournals.org

The immobilization of enzymes can sometimes lead to an alteration in their activity and selectivity, which can be either positive or negative. rsc.org The environment surrounding an enzyme, which can be influenced by the presence of compounds like this compound, can affect its performance. Studies on myrtenal have indicated that it can regulate the activity of several lysosomal and mitochondrial enzymes. mdpi.com Furthermore, research into F420-dependent oxidoreductases has utilized trans-myrtanol in studying enzyme activity and stereoselectivity. biorxiv.org

Role in Oxidative Stress Response

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This compound plays a role in the oxidative stress response primarily through its antioxidant activities. biosynth.com

By scavenging free radicals and inhibiting lipid peroxidation, this compound helps to protect cells from oxidative damage. researchgate.netmdpi.com The ability of terpenes to modulate oxidative stress is a key aspect of their biological activity. mdpi.com The involvement of transthyretin (TTR) in oxidative stress is an area of research, with studies exploring how TTR levels and gene expression are related to oxidative stress and how TTR can induce it. frontiersin.orgnih.gov The antioxidant properties of compounds like this compound can help mitigate the cellular damage caused by oxidative stress, highlighting their therapeutic potential. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (-)-trans-Myrtanol |

| (1S)-(-)-Verbenone |

| Benzyl benzoate |

| Hydrogen peroxide (H2O2) |

| Myrtenal |

| Cholesterol |

| Cyclo-oxygenase |

| Lipoxygenase |

| Transthyretin (TTR) |

| trans-Myrtanol acetate |

| DPPH |

| 1,8-cineole |

| torquatone |

| α-pinene |

| α-eudesmol |

| β-eudesmol |

| globulol |

| trans-pinocarveol |

| aromadendrene |

| nopinone (B1589484) |

| myrtanal |

| cis-myrtanol |

| linalool |

| β-caryophyllene |

Olfactory Science and Role as a Fragrance Component

While some sources highlight its use in perfumery, others suggest that its application in fragrances is limited. lookchem.com For instance, some research indicates that the olfactory differences between the trans- and cis-isomers of myrtanol are insignificant. researchgate.net Furthermore, some databases recommend against its use in fragrance applications. thegoodscentscompany.comthegoodscentscompany.com This suggests a varied and sometimes contradictory view of its utility as a primary fragrance component within the industry. The interaction of such compounds with olfactory receptors is a key area of study in sensory biology. smolecule.com The chemical components of essential oils can activate olfactory receptors, which are not only present in the olfactory system but have also been identified in non-olfactory tissues where they are involved in various chemical reactions. nih.gov

Investigation into Pheromone-Related Roles

This compound has been identified as a significant semiochemical, a chemical substance that carries a message, in the communication systems of various species, particularly insects. mdpi.comresearchgate.net Research has heavily focused on its role as a pheromone, which are chemicals released by an organism to affect the behavior or physiology of others of its species. mdpi.com

In the realm of insect communication, trans-Myrtanol has been identified as a component in the pheromone blends of several bark beetle species. For the six-toothed bark beetle, Ips sexdentatus, it is listed as a pheromone. pherobase.com Studies on the spruce bark beetle, Ips typographus, have identified trans-myrtanol along with other compounds like cis-verbenol, trans-verbenol, and myrtenol in the hindguts of unmated males during host colonization. scispace.com However, field tests using a subtractive method, where components are removed from a blend to test their effect, showed that the subtraction of trans-myrtanol did not reduce the blend's attractiveness to the beetles. scispace.com

Similarly, research on four species of Ips bark beetles in the southeastern USA identified trans-myrtanol as one of several hindgut volatiles in attacking, unmated males. researchgate.net In the spruce engraver, Pityogenes chalcographus, feeding males were found to produce several oxygenated monoterpenes, including trans-myrtanol, which is thought to be a detoxification product of β-pinene from the host tree. chemical-ecology.net

In the southern pine beetle, Dendroctonus frontalis, trans-myrtanol was one of eight compounds that elicited antennal responses in at least one sex. nih.gov When tested in the field, it was found to significantly reduce the attraction of one or both sexes to traps baited with the known attractant. nih.gov For the mountain pine beetle, Dendroctonus ponderosae, trans-myrtanol is not considered a primary aggregation pheromone but rather a metabolic product of β-pinene. researchgate.netnih.gov

The role of such chemical signals is crucial for behaviors like aggregation, mating, and territory marking. mdpi.com The study of these compounds contributes to a broader understanding of animal communication and the intricate chemical ecology of species interactions. ae-info.org

Data Tables

Table 1: Research Findings on the Pheromone-Related Role of trans-Myrtanol in Various Insect Species

| Species | Study Focus | Key Findings Regarding trans-Myrtanol | Citations |

| Ips sexdentatus (Six-toothed bark beetle) | Identification of semiochemicals | Identified as a pheromone. | pherobase.com |

| Ips typographus (Spruce bark beetle) | Analysis of male hindgut volatiles and field attraction tests | Identified as a component of the pheromone blend in unmated males. Its subtraction from the blend did not affect attraction in field tests. | scispace.com |

| Ips species (Southeastern USA) | Analysis of hindgut volatiles from attacking males | Found as a volatile compound in the hindguts of Ips avulsus, I. calligraphus, I. grandicollis, and I. pini. | researchgate.net |

| Pityogenes chalcographus (Spruce engraver) | Pheromone production analysis in feeding males | Detected in feeding males; considered a detoxification product of host tree β-pinene. | chemical-ecology.net |

| Dendroctonus frontalis (Southern pine beetle) | Olfactory sensitivity and behavioral response assays | Elicited antennal responses. Significantly reduced beetle attraction to baited traps at high release rates. | nih.gov |

| Dendroctonus ponderosae (Mountain pine beetle) | Analysis of pheromone components and metabolism | Identified as a metabolic product of β-pinene, not a primary aggregation pheromone. | researchgate.netnih.gov |

Advanced Analytical Techniques for + Trans Myrtanol Characterization

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of volatile compounds like (+)-trans-Myrtanol. Gas chromatography, in particular, is extensively used due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and introduced into a GC column. The column, typically a long, thin capillary coated with a stationary phase, separates the components of the sample based on their boiling points and affinities for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (C10H18O), the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (154.25 g/mol ). nih.gov Key fragment ions for trans-Myrtanol include those at m/z 69. nih.gov By comparing the obtained mass spectrum with reference spectra in databases, the identity of this compound can be confirmed with a high degree of confidence.

Furthermore, GC-MS is instrumental in assessing the purity of a this compound sample. The chromatogram produced by the GC component displays peaks corresponding to each separated compound. The area under each peak is proportional to the concentration of that compound. A pure sample of this compound will ideally show a single dominant peak at its characteristic retention time. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Table 1: GC-MS Data for Myrtanol (B1616370)

| Parameter | Value | Reference |

| Molecular Formula | C10H18O | nih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| Key Mass Fragments (m/z) | 69 | nih.gov |

Enantioselective Gas Chromatography (GC-FID, GC-EAD) for Chiral Analysis

Due to the presence of chiral centers, myrtanol exists as enantiomers. Differentiating between this compound and its mirror image, (-)-trans-Myrtanol (B191922), requires a specialized technique known as enantioselective gas chromatography. tomsic.co.jpresearchgate.net This method utilizes a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatives of cyclodextrins, which create a chiral environment that interacts differently with each enantiomer. tomsic.co.jpgcms.cz This differential interaction leads to a difference in their retention times, allowing for their separation and quantification.

A Flame Ionization Detector (FID) is commonly used in conjunction with enantioselective GC for quantification. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. By integrating the peak areas of the two separated enantiomers, their relative proportions and the enantiomeric excess (ee) can be accurately determined.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is another powerful technique used in the chiral analysis of semiochemicals like myrtanol. nih.govresearchgate.net In GC-EAD, the effluent from the GC column is split. One portion goes to a standard detector like an FID, while the other is passed over an insect's antenna. nih.gov Electrodes attached to the antenna measure any electrical response generated by the olfactory receptor neurons. This allows researchers to identify which enantiomer is biologically active for a particular insect species, as different enantiomers can elicit different behavioral responses. nih.govresearchgate.net

Table 2: Enantioselective GC Parameters

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phases (CSPs), often cyclodextrin-based, are used to create a chiral environment for differential interaction with enantiomers. tomsic.co.jpgcms.cz |

| Detector | Flame Ionization Detector (FID) for quantification or Electroantennographic Detection (EAD) for assessing biological activity. nih.govresearchgate.net |

| Output | Separation of enantiomers based on retention time, allowing for the determination of enantiomeric excess (ee). |

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both 1H (proton) and 13C (carbon-13) NMR are employed in the characterization of this compound.

1H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The 1H NMR spectrum of this compound will show distinct signals for the protons of the methyl groups, the methylene protons of the ring and the hydroxymethyl group, and the protons attached to the chiral centers. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

13C NMR: This technique provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of this compound will display a signal for each unique carbon atom in the structure. The chemical shift of each signal is indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary).

Together, 1H and 13C NMR data allow for the complete assignment of the proton and carbon signals to the specific atoms in the this compound structure, confirming its constitution and stereochemistry.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm-1, which is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov Other characteristic absorptions include those for C-H stretching (around 2850-3000 cm-1) and C-O stretching (around 1000-1200 cm-1). Different IR techniques such as Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR can be used depending on the sample state and the specific information required.

Table 3: Spectroscopic Data for Myrtanol

| Technique | Key Observations |

| 1H NMR | Provides information on the proton environments and connectivity. |

| 13C NMR | Reveals the carbon skeleton of the molecule. |

| IR Spectroscopy | Shows a characteristic broad O-H stretch for the hydroxyl group (3200-3600 cm-1). nih.gov |

Other Analytical Modalities in Research